3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H15N3/c1-4-11-13(5-1)10-6-8-2-3-9(7-10)12-8/h1,4-5,8-10,12H,2-3,6-7H2 |
InChI Key |
NHFMMZYPEMDGFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
The bicyclic core, 8-azabicyclo[3.2.1]octane , is typically synthesized or obtained as an alcohol derivative (endo or exo isomers). These bicyclic alcohols serve as key intermediates for subsequent functionalization.
Introduction of the Pyrazolyl Group
The pyrazolyl substituent is introduced by O-substitution reactions using chloropyrazine or related pyrazole derivatives. For example, bicyclic alcohols react with 2-chloropyrazine to afford pyrazinyloxy intermediates, which are then converted to secondary amines after Boc-deprotection.
- Typical yields for these steps range from moderate to good (34–78% for amine formation).
- The reaction conditions involve nucleophilic substitution under controlled temperature and solvent conditions.
Sulfonamide Formation and Functionalization
The secondary amines derived from pyrazinyloxy intermediates are treated with sulfonyl chlorides such as 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride to form sulfonamide derivatives.
- Sulfonamide formation is a key step for generating biologically active analogues.
- Yields for sulfonamide formation vary widely (10–91%) depending on the substituents and reaction conditions.
- The process often involves coupling reactions in the presence of bases and solvents suitable for sulfonyl chloride chemistry.
Stereochemistry and Isomer Considerations
The endo and exo isomers of the bicyclic intermediates significantly influence biological activity and synthetic outcomes.
- Endo-isomers are generally preferred due to higher inhibitory potency in enzyme assays.
- Diastereomeric mixtures are sometimes obtained and separated or carried forward as mixtures.
Optimization of Side Chain and Substituents
Further modifications include alkylation of the pyrazole ring or side chains to improve potency and pharmacokinetics.
- For example, introduction of ethoxymethyl or propoxy groups on the pyrazole ring affects inhibitory activity.
- Substitutions at the para-position of phenyl rings attached to the bicyclic core have been explored to enhance binding affinity.
Representative Synthetic Scheme Summary
| Step | Starting Material | Reagent(s) | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bicyclic endo/exo-alcohol | 2-Chloropyrazine | Pyrazinyloxy intermediate | 7–13% | O-substitution |
| 2 | Pyrazinyloxy intermediate | Boc-deprotection reagents | Secondary amine | 34–78% | Protection removal |
| 3 | Secondary amine | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Sulfonamide | 10–91% | Coupling reaction |
| 4 | Sulfonamide intermediate | Alkylation agents (e.g., Amberlist-15) | Alkylated sulfonamide | 55–66% | Side chain modification |
Research Findings on Preparation and Activity
- Structural modifications on the pyrazole and bicyclic core have been correlated with enzyme inhibitory activity, specifically targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA).
- Compounds with ethoxymethyl substitutions showed improved potency (IC50 ~ 0.016 μM) and better polarity balance.
- The para-substituted phenoxy sulfonamides demonstrated enhanced inhibitory activity compared to other regioisomers.
- The synthetic routes enable the preparation of diverse analogues with varying pharmacokinetic and pharmacodynamic profiles, confirming the versatility of the core synthetic methodology.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Structural Comparisons
The 8-azabicyclo[3.2.1]octane core is a common motif in medicinal chemistry. Key structural variations among analogs include:
Key Observations :
Physicochemical Properties
- Solubility : The dihydrochloride salt (target) likely offers improved aqueous solubility versus free bases (e.g., compound 21f in ).
- Thermal Stability : Derivatives like 3-(2-diphenylmethoxyethylidenyl)-8-azabicyclo[3.2.1]octane () are reported as oils, suggesting lower melting points than crystalline salts.
- Purity : Commercial analogs (e.g., ) are >99% pure, whereas discontinued status of the target compound may reflect synthesis or purification challenges .
Biological Activity
3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like compound with anti-inflammatory properties. Inhibition of NAAA can enhance the therapeutic effects of PEA, making this compound a candidate for managing inflammatory conditions.
The compound has the following chemical characteristics:
- CAS Number : 1822801-03-5
- Molecular Formula : C10H17Cl2N3
- Molecular Weight : 250.17 g/mol
- Structure : It features a bicyclic structure which contributes to its biological activity.
Inhibition of NAAA
Research indicates that derivatives of 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane exhibit significant inhibition of NAAA, with some compounds showing IC50 values in the low nanomolar range. For instance, one derivative, ARN19689, demonstrated an IC50 of 0.042 μM, highlighting its potency as an NAAA inhibitor .
Structure-Activity Relationship (SAR)
A comprehensive structure–activity relationship study has been conducted to optimize the biological activity of this class of compounds. Modifications to the core structure led to enhanced inhibitory potency and improved pharmacokinetic properties. The SAR analysis revealed that specific substitutions on the pyrazole and bicyclic moieties significantly impact the inhibition efficacy against NAAA .
Study 1: In Vitro and In Vivo Efficacy
In a study evaluating the anti-inflammatory effects of a novel pyrazole azabicyclo[3.2.1]octane derivative, researchers found that the compound not only inhibited NAAA but also exhibited anti-inflammatory effects in animal models. The study reported a significant reduction in inflammatory markers and pain responses, supporting its potential therapeutic application in inflammatory diseases .
Study 2: Selectivity Profile
Another investigation assessed the selectivity of these compounds toward other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). The findings indicated that while the compounds were potent NAAA inhibitors, they also showed moderate inhibition towards FAAH and AC, suggesting a broader mechanism of action that could be beneficial in treating complex inflammatory conditions .
Data Tables
| Compound Name | IC50 (μM) | Selectivity for FAAH (%) | Selectivity for AC (%) |
|---|---|---|---|
| ARN19689 | 0.042 | 25 | 34 |
| ARN16186 | 0.655 | 20 | 30 |
| ARN16185 | 0.120 | 15 | 28 |
Q & A
Q. What are the key synthetic routes for 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step routes:
- Step 1: Construction of the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or reductive amination .
- Step 2: Introduction of the pyrazole group at position 3 using nucleophilic substitution or copper-catalyzed coupling .
- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. To optimize purity (>95%), employ high-resolution mass spectrometry (HRMS) and HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. Which biological targets are associated with this compound?
Methodological Answer: The compound interacts with:
- Monoamine transporters: Dopamine (DAT) and serotonin (SERT) transporters, evaluated via radioligand displacement assays using [³H]WIN35,428 .
- Enzymes: N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA), assessed through fluorometric substrate cleavage assays .
- Neurotransmitter receptors: Preliminary docking studies suggest affinity for GABAA receptors (PDB ID: 6HUP) .
Advanced Research Questions
Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be achieved?
Methodological Answer: Enantioselective synthesis requires chiral catalysts:
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies (e.g., IC50 variability for DAT inhibition) arise from:
- Assay conditions: Standardize buffer pH (7.4 vs. 7.0) and temperature (25°C vs. 37°C) .
- Structural analogs: Compare activity of derivatives (e.g., 3-thiophene vs. 3-pyrazole substitutions) using parallel artificial membrane permeability assays (PAMPA) .
- Control experiments: Include reference inhibitors (e.g., cocaine for DAT) to normalize inter-lab variability .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer: SAR analysis involves:
- Core modifications: Replace pyrazole with triazole or isoxazole; assess impact on DAT binding via molecular docking (AutoDock Vina) .
- Substituent effects: Introduce fluorobenzyl or cyclopropylmethyl groups at position 8; evaluate metabolic stability using liver microsomes (CLint calculated via LC-MS) .
- Pharmacophore mapping: Identify critical hydrogen-bond donors (pyrazole N-H) and hydrophobic regions (bicyclic core) using Schrödinger’s Phase .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
